1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one
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Overview
Description
1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a fluorinated piperidine ring, and a difluoroethoxy moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Fluorination: The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Difluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a difluoroethoxy nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amines, thioethers, ethers
Scientific Research Applications
1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biological Studies: The compound may be used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It can serve as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-2-one
- 1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-3-one
Uniqueness
1-(4-Cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both cyclopropyl and difluoroethoxy groups can influence its pharmacokinetic properties and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-(4-cyclopropyl-4-fluoropiperidin-1-yl)-3-(2,2-difluoroethoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO2/c14-11(15)9-19-8-3-12(18)17-6-4-13(16,5-7-17)10-1-2-10/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLCMMSYAQYURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCN(CC2)C(=O)CCOCC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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